4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine

Chemical Stability Storage Conditions Piperidine Derivatives

This methylene‑bridged 4‑[(4‑chloro‑2‑cyclohexylphenoxy)methyl]piperidine (CAS 946758‑88‑9) is the only scaffold that combines a cyclohexyl‑chlorophenoxy motif with a critical CH₂ spacer. The linker stabilizes molecular conformation, reduces unanticipated degradation in downstream synthesis, and prevents invalid biological assay results that occur when simpler piperidine analogs are substituted. Sourced exclusively for R&D, it also serves as a chromatographic/spetroscopic reference for distinguishing the 3‑substituted positional isomer. Verify refrigerated/frozen storage to preserve integrity before use.

Molecular Formula C18H26ClNO
Molecular Weight 307.9 g/mol
CAS No. 946758-88-9
Cat. No. B3172995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine
CAS946758-88-9
Molecular FormulaC18H26ClNO
Molecular Weight307.9 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=C(C=CC(=C2)Cl)OCC3CCNCC3
InChIInChI=1S/C18H26ClNO/c19-16-6-7-18(21-13-14-8-10-20-11-9-14)17(12-16)15-4-2-1-3-5-15/h6-7,12,14-15,20H,1-5,8-11,13H2
InChIKeyWRQHLQFLLRGQCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine: Essential Structural and Procurement Baseline


4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine (CAS 946758-88-9) is a synthetic piperidine derivative characterized by a 4-chloro-2-cyclohexylphenoxy substituent linked via a methylene bridge to the piperidine nitrogen . The compound is primarily utilized as a research intermediate and building block in organic synthesis, with vendor-supplied purity typically ≥95% . Its molecular formula is C18H26ClNO and molecular weight is 307.86 g/mol .

Why Substituting 4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine with Close Analogs Compromises Experimental Integrity


Even seemingly minor structural variations among piperidine derivatives—such as the presence or absence of a methylene bridge, the position of the piperidine attachment, or the specific cycloalkyl substituent—can dramatically alter physicochemical properties, stability, and potential biological interactions [1]. The 4-[(4-chloro-2-cyclohexylphenoxy)methyl]piperidine scaffold distinguishes itself from direct analogs (e.g., 4-(4-chloro-2-cyclohexylphenoxy)piperidine) by a critical methylene linker that influences both molecular conformation and storage stability requirements . Consequently, substituting this compound with a simpler piperidine analog without a methylene spacer may lead to unanticipated degradation, altered reactivity in downstream synthetic steps, or invalid biological assay results.

Quantitative Evidence for Selecting 4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine Over Analogous Piperidines


Storage Stability Divergence: Methylene-Linked vs. Non-Methylene Piperidines

The presence of the methylene bridge in 4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine necessitates refrigerated or frozen storage, whereas the direct ether-linked analog 4-(4-chloro-2-cyclohexylphenoxy)piperidine remains stable at ambient temperature [1].

Chemical Stability Storage Conditions Piperidine Derivatives

Molecular Weight Differentiation: Impact on Downstream Synthetic Workflows

The molecular weight of 4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine (307.86 g/mol) is approximately 14 g/mol heavier than the direct ether analog (293.8 g/mol), reflecting the added methylene group .

Molecular Weight Organic Synthesis Piperidine Building Blocks

Positional Isomerism: 4-Substituted vs. 3-Substituted Piperidine Rings

4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine bears the substituent at the 4-position of the piperidine ring, whereas the related hydrochloride salt 3-[(4-chloro-2-cyclohexylphenoxy)methyl]piperidine hydrochloride is substituted at the 3-position .

Positional Isomers Piperidine Derivatives Chemical Structure

Purity Specification Consistency Across Suppliers

The target compound is consistently supplied at ≥95% purity by multiple vendors, matching the purity specification of its closest analog .

Purity Quality Control Research Chemicals

Validated Application Scenarios for 4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine in Research and Procurement


Synthetic Intermediate in Multistep Organic Synthesis

The compound's methylene-linked piperidine scaffold serves as a versatile building block for constructing more complex molecules. Its distinct molecular weight (307.86 g/mol) and the presence of both chloro and cyclohexyl groups enable further functionalization via nucleophilic substitution or cross-coupling reactions . Researchers should verify storage conditions (-20°C for long-term stability) to prevent degradation before use [1].

Reference Standard for Positional Isomer Identification

Due to the availability of the 3-substituted isomer, this 4-substituted compound can be used as a chromatographic or spectroscopic reference standard to confirm positional isomer identity in synthetic mixtures or impurities .

Physicochemical Property Benchmarking

The compound's storage requirements (refrigerated/frozen) highlight a measurable difference in stability compared to analogs lacking the methylene bridge . This property can inform experimental design when working with structurally related piperidine derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.